molecular formula C12H15NO2 B13542323 3-(1-Methylindolin-5-yl)propanoic acid

3-(1-Methylindolin-5-yl)propanoic acid

Cat. No.: B13542323
M. Wt: 205.25 g/mol
InChI Key: FUCIHYGBQCDTTN-UHFFFAOYSA-N
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Description

3-(1-Methylindolin-5-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylindolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylindolin-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Methylindolin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylindolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways for this compound are not fully elucidated but are likely similar to other indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-propionic acid: Known for its antioxidant properties.

    5-Methoxyindole-3-acetic acid: Another indole derivative with biological activity.

Uniqueness

3-(1-Methylindolin-5-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(1-methyl-2,3-dihydroindol-5-yl)propanoic acid

InChI

InChI=1S/C12H15NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2,4,8H,3,5-7H2,1H3,(H,14,15)

InChI Key

FUCIHYGBQCDTTN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CCC(=O)O

Origin of Product

United States

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